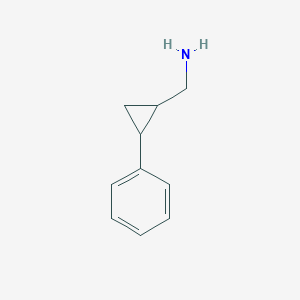
(2-Phenylcyclopropyl)methanamine
Vue d'ensemble
Description
(2-Phenylcyclopropyl)methanamine, also known as PCPM, is a cyclopropylamine derivative that has gained attention in the scientific community due to its potential use in research. This compound has been shown to have unique properties that make it a valuable tool for studying various biological processes. In
Applications De Recherche Scientifique
Transfer Hydrogenation Reactions
- A study by Karabuğa et al. (2015) explored the synthesis of quinazoline-based ruthenium complexes, starting from compounds related to (2-Phenylcyclopropyl)methanamine. These catalysts were highly effective in transfer hydrogenation reactions of acetophenone derivatives, achieving up to 99% conversion rates (Karabuğa et al., 2015).
Catalytic Evaluation
- Roffe et al. (2016) synthesized derivatives of (2-Phenylcyclopropyl)methanamine for use in unsymmetrical NCN′ pincer palladacycles. These compounds showed good activity and selectivity in catalytic applications where the palladacycle remained in the Pd(II) state (Roffe et al., 2016).
Anticancer Activity
- Mbugua et al. (2020) reported the synthesis of new palladium (Pd)II and platinum (Pt)II complexes using Schiff base ligands derived from (2-Phenylcyclopropyl)methanamine. These complexes exhibited significant anticancer activity against various human cancer cell lines (Mbugua et al., 2020).
Surface-Catalyzed Reactions
- Mascavage et al. (2006) investigated the surface-catalyzed reaction between gases involving 2,2-dimethylpropanal and methanamine, a related compound. This study provided insights into processes common to biological systems and transamination reactions (Mascavage et al., 2006).
Synthesis and Characterization of Complexes
- Chiririwa et al. (2013) focused on the synthesis and characterization of palladium(II) and platinum(II) metal complexes with iminophosphine ligands, starting from compounds similar to (2-Phenylcyclopropyl)methanamine. These complexes were used as pre-catalysts in Heck and Suzuki cross-coupling reactions (Chiririwa et al., 2013).
Synthesis of BCP Benzylamines
- Shelp and Walsh (2018) reported the synthesis of BCP benzylamines through the reactivity of [1.1.1]propellane with 2-azaallyl anions, generated from N-benzyl ketimines, providing access to BCP analogues of diaryl methanamines (Shelp & Walsh, 2018).
Antimicrobial Evaluation
- Visagaperumal et al. (2010) synthesized various derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine, which exhibited a range of antibacterial and antifungal activities (Visagaperumal et al., 2010).
Propriétés
IUPAC Name |
(2-phenylcyclopropyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTLDOZXPZCOGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=CC=C2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



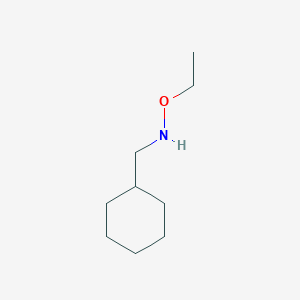
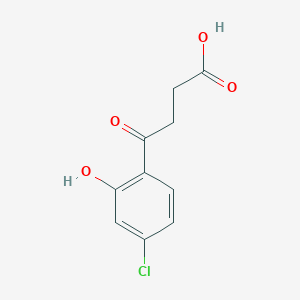
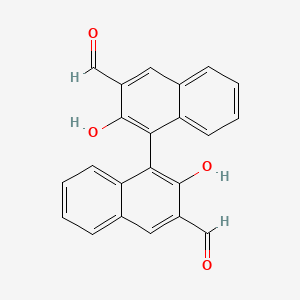

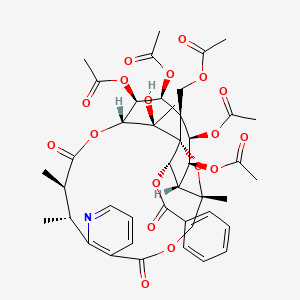


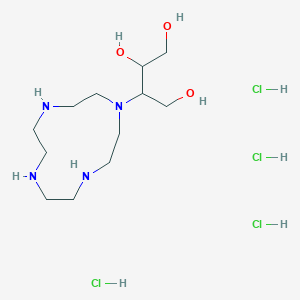
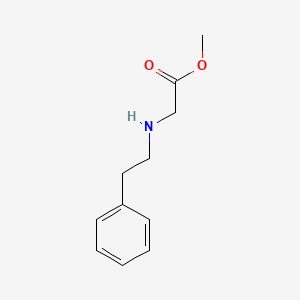



![7-(((1R,2S)-2-Aminocyclohexyl)amino)-5-((3-methyl-1H-indol-7-yl)amino)pyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B3243369.png)
